![molecular formula C15H11NO2S2 B019493 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid CAS No. 100961-61-3](/img/structure/B19493.png)

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid

説明

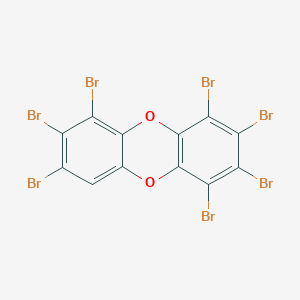

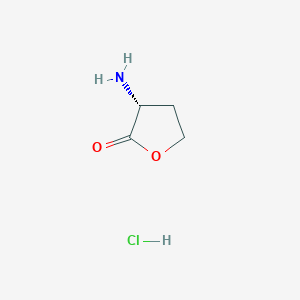

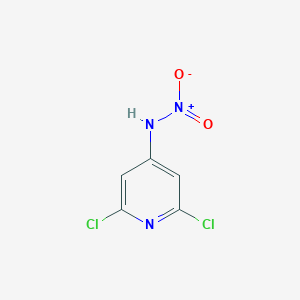

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a chemical compound with the molecular formula C15H11NO2S2 . It is also known by other names such as 2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoic acid . The compound has a molecular weight of 301.4 g/mol .

Molecular Structure Analysis

The molecular structure of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid has been analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and UV-visible spectroscopy . The structure of the compound has also been examined crystallographically .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid include a molecular weight of 301.4 g/mol, XLogP3-AA of 4.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 301.02312094 g/mol, a monoisotopic mass of 301.02312094 g/mol, a topological polar surface area of 104 Ų, a heavy atom count of 20, and a formal charge of 0 .

科学的研究の応用

Antioxidant Activity

Thiazole derivatives, including those with a benzothiazole ring, have been found to exhibit antioxidant activity . These compounds can act as free radical scavengers, reducing oxidative stress in biological systems.

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have shown significant antimicrobial and antifungal activities . They can inhibit the growth of various bacteria and fungi, making them useful in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole derivatives have also been found to have antiviral properties . They can inhibit the replication of certain viruses, which could lead to the development of new antiviral drugs.

Antitumor and Cytotoxic Activity

Certain benzothiazole derivatives have demonstrated potent effects on prostate cancer cells . This suggests potential applications in the development of new antitumor or cytotoxic drugs.

Anti-tubercular Activity

Benzothiazole-based compounds have shown promising anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Some benzothiazole derivatives have been found to exhibit hypoglycemic activity . This suggests potential applications in the treatment of diabetes.

Use in Material Science

The benzothiazole ring system is widely used in material science, including in the development of vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

作用機序

Target of Action

The primary target of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and glucose tolerance .

Pharmacokinetics

The compound’s in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also shows good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.

特性

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S2/c17-14(18)11-6-2-1-5-10(11)9-19-15-16-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLKRZCJZALYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363644 | |

| Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid | |

CAS RN |

100961-61-3 | |

| Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione](/img/structure/B19414.png)

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)